molecular formula C13H25N3O2 B7508374 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide

2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide

Cat. No. B7508374
M. Wt: 255.36 g/mol
InChI Key: MMKRYTSOHMIYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is not fully understood. However, studies have shown that it acts on various molecular targets such as ion channels, receptors, and enzymes. It is believed to modulate the activity of these targets, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels and receptors, leading to its analgesic and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide in lab experiments is its potential pharmacological properties. It has shown promising results in various studies, making it an attractive compound for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide. One of the potential directions is to study its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent, as it has shown promising results in various studies. Additionally, further research can be done to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its complex synthesis method and promising results in various studies make it an attractive compound for further research. Further research can be done to better understand its mechanism of action and to explore its potential use in treating various diseases.

Synthesis Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide involves the reaction of tert-butyl 2-(4-formylpiperazin-1-yl)propanoate with acetic anhydride in the presence of a catalyst. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide has been extensively studied for its potential pharmacological properties. It has shown promising results in various studies, including its use as an anti-inflammatory agent, analgesic, and anti-cancer agent. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-10(12(18)14-13(3,4)5)15-6-8-16(9-7-15)11(2)17/h10H,6-9H2,1-5H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRYTSOHMIYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.